molecular formula C16H16O2 B8286778 4-(4-Propylphenoxy)benzaldehyde

4-(4-Propylphenoxy)benzaldehyde

Cat. No.: B8286778
M. Wt: 240.30 g/mol
InChI Key: BYXIPBONDJWZCF-UHFFFAOYSA-N
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Description

4-(4-Propylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a phenoxy group substituted with a propyl moiety at the para position of its aromatic ring. The molecular formula is likely C₁₆H₁₆O₂ (benzaldehyde core + 4-propylphenoxy substituent), with a molecular weight of approximately 240.3 g/mol. The propylphenoxy group introduces steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis or materials science .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(4-propylphenoxy)benzaldehyde

InChI

InChI=1S/C16H16O2/c1-2-3-13-4-8-15(9-5-13)18-16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3

InChI Key

BYXIPBONDJWZCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 4-(4-Propylphenoxy)benzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties References
This compound C₁₆H₁₆O₂ ~240.3 4-propylphenoxy Synthetic intermediate, materials
4-Phenylbenzaldehyde C₁₃H₁₀O 182.22 Phenyl Organic synthesis, polymer precursors
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl Pharmaceuticals, antimicrobial agents
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 Trifluoromethyl Antimicrobial, anti-inflammatory
p-(n-Propoxy)benzaldehyde C₁₀H₁₂O₂ 164.20 Propoxy Organic synthesis, liquid crystals
DEASB* C₂₀H₂₂N₂OS⁺ 338.47 N,N-diethylaminostyryl Solvatochromic dyes, optical materials

*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde

Key Research Findings

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., propoxy, phenoxy): Increase nucleophilicity of the aromatic ring, facilitating electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance resistance to oxidation and stabilize intermediates in coupling reactions .

Preparation Methods

Reaction Design

Developed for analogous phenacyloxy benzaldehydes, this method employs:

  • Micellar system : Sodium dodecyl sulfate (SDS) forms micelles, solubilizing 4-hydroxybenzaldehyde and 4-propylphenyl bromide in aqueous media.

  • Catalyst : Triethylamine (TEA) abstracts protons, generating phenoxide ions in situ.

Reaction :
4-Hydroxybenzaldehyde + 4-propylphenyl bromide + TEASDS/H2O4-(4-propylphenoxy)benzaldehyde + HBr\text{4-Hydroxybenzaldehyde + 4-propylphenyl bromide + TEA} \xrightarrow{\text{SDS/H}_2\text{O}} \text{this compound + HBr}

Performance Data

  • Yield : 66% at 25°C with 10 mol% TEA.

  • Purity : 96% (GC-MS).

  • Limitations : Requires 24-hour reaction time and extensive purification via column chromatography.

Williamson Ether Synthesis with Phase-Transfer Catalysis

Methodology

A classic approach modified for improved kinetics:

  • Base : KOH in DMF enhances nucleophilicity of 4-hydroxybenzaldehyde.

  • Catalyst : Tetrabutylammonium bromide (TBAB) facilitates anion transfer into the organic phase.

Conditions :

  • 4-Hydroxybenzaldehyde (1.0 eq), 4-propylphenyl bromide (1.2 eq), KOH (2.5 eq), TBAB (0.1 eq), DMF, 80°C, 8 hours.

Outcomes

  • Yield : 78–82% (isolated).

  • Side products : <5% O-alkylation or ketone formation.

Ullmann Coupling for Aryl Ether Formation

Copper-Catalyzed Coupling

  • Reactants : 4-Bromobenzaldehyde + 4-propylphenol.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 110°C, 24 hours.

Yield : 65% (GC-MS).
Drawbacks : High catalyst loading and prolonged reaction time limit industrial use.

Oxidation of p-Cresol Derivatives Followed by Etherification

Precursor Synthesis (EP0012939B1)

4-Hydroxybenzaldehyde is synthesized via cobalt-catalyzed oxidation of p-cresol:
p-Cresol + O2Co(OAc)2,NaOH4-hydroxybenzaldehyde\text{p-Cresol + O}_2 \xrightarrow{\text{Co(OAc)}_2, \text{NaOH}} \text{4-hydroxybenzaldehyde}
Yield : 89%.

Subsequent Etherification

The 4-hydroxybenzaldehyde is then reacted with 4-propylphenyl bromide under conditions from Section 1.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Two-step etherification97–98.699.719.5Industrial
Micellar media669624Lab-scale
Williamson synthesis80988Pilot-scale
Ullmann coupling659524Lab-scale

Q & A

Q. What experimental approaches are recommended for assessing the environmental persistence and degradation pathways of this compound?

  • Methodological Answer:
  • Photodegradation studies: Expose to UV light in aqueous solutions; analyze products via LC-MS.
  • Biodegradation assays: Use soil or microbial consortia to track mineralization (CO₂ evolution).
  • QSAR modeling: Predict half-life in environmental matrices using EPI Suite. Field studies can validate lab findings .

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